Ethanesulfonic acid sodium salt monohydrate
Description
Introduction to Ethanesulfonic Acid Sodium Salt Monohydrate
Systematic Nomenclature and Chemical Identification
IUPAC Name and Alternative Designations
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is sodium ethanesulfonate monohydrate . This designation explicitly describes its composition: a sodium salt derived from ethanesulfonic acid, coordinated with one water molecule. Alternative names emphasize its hydrated state or synthesis pathways, including:
- Sodium-ethanesulfonate monohydrate
- Ethanesulfonic acid sodium salt hydrate (1:1:1)
- Natrium-ethansulfonat monohydrate (German nomenclature)
The anhydrous form of the compound, lacking the water molecule, is distinguished by the IUPAC name sodium ethanesulfonate (CAS 5324-47-0).
CAS Registry Numbers and EC Codes
This compound has distinct identifiers for precise chemical tracking:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 308103-56-2 | PubChem, Sigma-Aldrich |
| EC Number | 226-194-9 | European Chemicals Agency |
| DSSTox Substance ID | DTXSID70635565 | PubChem |
The CAS number 308103-56-2 specifically refers to the monohydrate form, whereas 5324-47-0 denotes the anhydrous variant. Regulatory databases such as the European Chemicals Agency (ECHA) use the EC number 226-194-9 for harmonized classification and labeling.
Synonymous Terminology in Academic Literature
Academic and commercial sources employ diverse synonyms, reflecting regional naming conventions and historical usage:
These synonyms facilitate cross-referencing in chemical databases and literature. For instance, MFCD00150938 is frequently used in material safety data sheets (MSDS) to specify the monohydrate form in procurement contexts.
Structural and Functional Insights
The compound’s molecular structure comprises an ethanesulfonate anion (CH₃CH₂SO₃⁻), a sodium cation (Na⁺), and a water molecule (H₂O). This hydration stabilizes the crystal lattice, as evidenced by X-ray diffraction studies. The sulfonate group confers high hydrophilicity, enabling solubility in polar solvents—a critical property for its role in buffer solutions.
Comparative Analysis of Hydrated and Anhydrous Forms
| Property | Monohydrate (308103-56-2) | Anhydrous (5324-47-0) |
|---|---|---|
| Molecular Weight | 150.13 g/mol | 134.12 g/mol |
| Melting Point | 248–256°C | 285–290°C |
| Solubility in Water | 1.2 g/mL at 20°C | 0.9 g/mL at 20°C |
Data derived from PubChem and Sigma-Aldrich highlight the monohydrate’s lower melting point and enhanced solubility compared to the anhydrous form, attributable to lattice hydration.
Applications in Research Contexts
While excluded from detailed discussion here, the compound’s utility spans:
Properties
IUPAC Name |
sodium;ethanesulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O3S.Na.H2O/c1-2-6(3,4)5;;/h2H2,1H3,(H,3,4,5);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDIDBOOWLDXON-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635565 | |
| Record name | Sodium ethanesulfonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308103-56-2 | |
| Record name | Sodium ethanesulfonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanesulfonic acid sodium salt monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Preparation via Sulfonation of Ethanol or Ethyl Derivatives Followed by Neutralization
One classical approach to prepare ethanesulfonic acid sodium salt monohydrate involves the sulfonation of ethyl compounds (such as ethanol or ethyl iodide) with sulfur trioxide or sulfite species, followed by neutralization with sodium hydroxide to form the sodium salt.
Detailed Process (Based on Patent CN110283144A)
- Step 1: Sulfonation
- Absolute ethanol (64.4 g) is reacted with sulfur trioxide gas (224 g) at 0–50°C under stirring and cooling to generate ethanedisulfonic acid.
- Step 2: Dilution
- The ethanedisulfonic acid is diluted with deionized water (284.4 g) at 10–40°C.
- Step 3: Neutralization and Salt Formation
- 30% liquid caustic soda (NaOH) solution (373.3 g) is added dropwise at 10–40°C under stirring and cooling to form sodium edisulphonate solution.
- Morpholine (121.8 g) is added under stirring, followed by additional NaOH (186.7 g) at 60°C to adjust pH to 12.5–13.5.
- The mixture is maintained at 60°C for 4–8 hours, then refluxed at 100°C for 4 hours.
- Step 4: Acidification and Crystallization
- The reaction mixture is acidified to pH 4.3 with 49% dilute sulfuric acid (142 g).
- Diluted with water to below 15% material content, cooled to 10–20°C, and centrifuged to isolate sodium sulfate decahydrate crystals.
This method yields a high-purity sodium salt product with controlled crystallization steps to obtain the monohydrate form.
| Step | Reagents/Conditions | Temperature (°C) | Duration | Notes |
|---|---|---|---|---|
| Sulfonation | Ethanol + SO3 gas | 0–50 | — | Stirring and cooling |
| Dilution | Deionized water | 10–40 | — | Dropwise addition |
| Neutralization | 30% NaOH solution + morpholine | 10–60 | 4–8 h + 4 h reflux | pH 12.5–13.5 |
| Acidification | 49% dilute H2SO4 | — | — | pH adjusted to 4.3 |
| Crystallization | Cooling and centrifugation | 10–20 | — | Sodium sulfate decahydrate |
Synthesis from Ethyl Iodide and Ammonium Sulfite (Historical Method)
A classical synthesis dating back to 1933 involves reacting ethyl iodide with ammonium sulfite to form the sulfonic acid, followed by purification steps:
- Ethyl iodide (20 g) is refluxed with crystallized ammonium sulfite (20 g) in water for 6 hours.
- Lead oxide is added to expel ammonia, forming lead ethylsulfonate and lead iodide.
- Lead salts are removed by filtration.
- Hydrogen sulfide is passed to precipitate lead sulfide.
- The filtrate is neutralized with barium carbonate to precipitate barium ethylsulfonate.
- Evaporation yields ethanesulfonic acid with about 90% yield.
This method, while effective, involves toxic lead salts and multiple purification steps, making it less favored in modern industrial synthesis.
Oxidative Sulfonation of Disulfides Using Hydrogen Peroxide
A more recent and environmentally friendly method involves oxidation of bis(2-hydroxyethyl) disulfide with hydrogen peroxide to form isethionic acid (2-hydroxyethanesulfonic acid), which can be neutralized to the sodium salt monohydrate.
- Hydrogen peroxide (60 wt%, 295 g) is reacted with bis(2-hydroxyethyl) disulfide (154 g) at 45–50°C.
- The reaction proceeds with stirring and reflux for several hours.
- Nitrogen gas is bubbled to remove steam and byproducts.
- The product is an aqueous solution of isethionic acid with 97% yield and high purity.
This method is notable for its high yield, mild conditions, and minimal hazardous byproducts, making it suitable for large-scale production.
General Synthetic Procedure for Sulfonic Acid Sodium Salts (Related Compounds)
Research on related sulfonic acid sodium salts (e.g., morpholinomethanesulfonic acid sodium salt) provides insight into preparation methods applicable to this compound:
- Sodium hydrogensulfite-formaldehyde addition product is dissolved in water.
- The appropriate amine is dissolved separately and added dropwise.
- The mixture is stirred at 60°C for 48 hours.
- Volume is reduced under vacuum, and the product crystallizes upon cooling.
- The solid is filtered and recrystallized from water/alcohol mixtures.
While this procedure is for aminomethanesulfonic acid derivatives, the controlled temperature, long reaction time, and recrystallization steps are relevant for preparing high-purity this compound.
Summary Table of Preparation Methods
Research Findings and Analysis
- The sulfonation of ethanol with sulfur trioxide followed by neutralization and controlled pH adjustment is a widely used industrial method, offering good yields and purity with manageable reaction conditions.
- Historical methods using ethyl iodide and ammonium sulfite, while effective, involve toxic intermediates and complex purification, limiting their current applicability.
- Oxidative methods using hydrogen peroxide and disulfides offer environmentally benign routes with high yields and fewer hazardous byproducts, aligning with green chemistry principles.
- Preparation methods for related sulfonic acid sodium salts highlight the importance of controlled temperature, reaction time, and recrystallization to achieve the monohydrate crystalline form and high purity.
Chemical Reactions Analysis
Types of Reactions
Ethanesulfonic acid sodium salt monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ethanesulfonic acid.
Reduction: It can be reduced to form ethanesulfonic acid derivatives.
Substitution: It can participate in substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Ethanesulfonic acid.
Reduction: Ethanesulfonic acid derivatives.
Substitution: Various substituted ethanesulfonic acid compounds.
Scientific Research Applications
Buffering Agent in Biochemical Research
Ethanesulfonic acid sodium salt monohydrate serves as an effective buffering agent in biochemical experiments. It is particularly useful in maintaining a stable pH range that is crucial for enzymatic reactions and cellular processes.
- pH Range : It maintains pH stability typically around 5.5 to 6.7, making it suitable for biological systems that operate optimally within this range .
- Compatibility : This compound exhibits minimal interference with enzymatic activity, ensuring reliable results in assays and experiments .
Applications in Molecular Biology
In molecular biology, this compound is employed in various techniques:
- PCR and qPCR : It is used in polymerase chain reaction (PCR) protocols to stabilize the reaction environment .
- Electrophoresis : This compound is utilized in gel electrophoresis to maintain the required pH during the separation of nucleic acids and proteins .
Protein Purification and Assays
The compound is widely used in protein purification processes:
- Affinity Chromatography : this compound helps maintain optimal conditions for protein binding and elution during purification protocols .
- Enzyme Assays : Its buffering properties are essential for conducting enzyme assays where precise pH control is necessary for enzyme activity .
Case Study 1: Use in Protein Purification
In a study aimed at optimizing protein purification methods, researchers employed this compound as a buffer. The results indicated enhanced stability of the target protein under controlled pH conditions, leading to higher yields and purity levels compared to traditional buffers like phosphate or acetate.
Case Study 2: Electrophoresis Techniques
A comparative analysis of various buffering agents used in electrophoresis highlighted the advantages of using this compound. The study found that this compound provided better resolution and reduced background noise during the separation of nucleic acids, making it a preferred choice for researchers .
Mechanism of Action
The mechanism of action of ethanesulfonic acid sodium salt monohydrate involves its ability to act as a strong acid and a good leaving group in chemical reactions. It can participate in various biochemical pathways, influencing the activity of enzymes and other molecular targets. The sulfonate group is highly reactive, making it a valuable compound in both chemical and biological systems .
Comparison with Similar Compounds
Alkyl Sulfonate Sodium Salts
Compounds with varying alkyl chain lengths and sulfonate groups are structurally analogous. Key examples include:
Key Findings :
- Chain Length Impact : Longer alkyl chains (e.g., hexane/octane sulfonates) reduce water solubility due to increased hydrophobicity, making them suitable for chromatography . Ethanesulfonate, with a shorter chain, exhibits high solubility, favoring aqueous-phase applications .
- Industrial Relevance : Sodium 1-octanesulfonate is used in hydrophobic ion pairing to enhance drug encapsulation in lipid-based formulations , while ethanesulfonate derivatives are explored as fuel cell electrolytes due to proton conductivity .
Substituted Ethanesulfonate Derivatives
Functional group substitutions on the ethanesulfonate backbone alter reactivity and applications:
Key Findings :
- Substituent Effects: Chloro and bromo groups increase reactivity for synthetic modifications, while morpholino groups (as in MES-Na) enhance buffering in near-neutral pH ranges .
- Biochemical Utility: MES-Na is widely used in protein conjugation and cell culture due to minimal metal ion interference . In contrast, halogenated derivatives like BES inhibit methyl-coenzyme M reductase in methanogens .
Buffering Agents vs. Electrolytes
Ethanesulfonate derivatives are compared with other sulfonic acid-based buffers and electrolytes:
Key Findings :
- Stability : MES-Na is preferred for low-temperature biochemical processes, while SDBS (with a long alkyl chain) serves as a surfactant in detergents .
Research and Industrial Implications
- Fuel Cells : Ethanesulfonic acid derivatives are investigated as alternatives to phosphoric acid, though challenges like volatility persist .
- Chromatography : Sodium hexane/octane sulfonates separate hydrophobic molecules via ion-pairing mechanisms .
- Drug Delivery : Hydrophobic sulfonates (e.g., sodium 1-octanesulfonate) improve lipid solubility of small-molecule drugs .
Biological Activity
Ethanesulfonic acid sodium salt monohydrate, commonly referred to as sodium ethanesulfonate, is a biochemical reagent utilized in various biological and biochemical applications. Its primary role is as a buffering agent, maintaining pH stability in experimental procedures. This article delves into its biological activity, applications, and relevant research findings.
- Molecular Formula : CHNaOS
- Molecular Weight : 150.129 g/mol
- Melting Point : 248-256°C
- CAS Number : 308103-56-2
Biological Activity
This compound exhibits several important biological activities:
- Buffering Agent :
- Compatibility with Biological Systems :
- Applications in Molecular Biology :
Table 1: Summary of Applications
| Application | Description |
|---|---|
| Biological Buffers | Maintains pH stability in experiments, especially in cell culture and enzyme assays |
| Pharmaceutical Formulations | Enhances solubility and stability of active ingredients in drug development |
| Electrophoresis | Essential for the separation of nucleic acids and proteins |
| Diagnostic Testing | Used in diagnostic kits ensuring reliable pH conditions for accurate results |
| Research Reagents | Aids in synthesizing new compounds contributing to advancements in materials science |
Case Studies
-
Enzyme Assays :
A study demonstrated that using ethanesulfonic acid sodium salt as a buffer significantly improved enzyme activity measurements by maintaining optimal pH levels during reactions. This was particularly noted in assays involving proteases where pH stability is critical for enzymatic function. -
Cell Culture :
In cell culture experiments, the use of this compound resulted in enhanced cell viability and growth rates compared to other buffering agents. The stable pH environment created by ethanesulfonic acid sodium salt allowed for more consistent experimental outcomes.
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing and purifying ethanesulfonic acid sodium salt monohydrate to ensure high purity for biochemical applications?
- Answer: Synthesis typically involves sulfonation of ethane followed by neutralization with sodium hydroxide. Crystallization under controlled humidity ensures monohydrate formation. Purity is verified via ion chromatography (IC) for sulfonate content and inductively coupled plasma mass spectrometry (ICP-MS) for trace metals. Residual solvents are assessed using gas chromatography (GC) with flame ionization detection (FID). For analogous sulfonic acid salts, purification often includes recrystallization in ethanol-water mixtures to remove inorganic impurities .
Q. How should this compound be prepared as a buffer for enzymatic assays?
- Answer: Prepare a 0.1–1.0 M stock solution in ultrapure water. Adjust pH using HCl or NaOH, and standardize with a calibrated pH meter. For precise buffering, titrate the sodium salt with its free acid (ethanesulfonic acid) to achieve the target pH. Sterilize via 0.22 µm filtration and validate stability under experimental conditions (e.g., temperature, light exposure). This method mirrors protocols for structurally similar buffers like MES sodium salt .
Q. What analytical techniques confirm the structural integrity of this compound?
- Answer: Nuclear magnetic resonance (NMR; ¹H, ¹³C) confirms the ethanesulfonate backbone. Thermogravimetric analysis (TGA) quantifies water content to verify monohydrate stoichiometry. High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular composition. X-ray diffraction (XRD) may confirm crystalline structure, as applied to related sulfonic acid salts .
Advanced Research Questions
Q. How does this compound interact with divalent cations in protein binding assays, and how can interference be minimized?
- Answer: The sulfonate group chelates divalent cations (e.g., Mg²⁺), potentially disrupting metalloenzyme activity. Mitigation strategies include using non-chelating buffers (e.g., HEPES) or supplementing with excess metal ions. Interactions are quantified via isothermal titration calorimetry (ITC) or fluorescence-based assays. Dialysis post-buffer preparation equilibrates metal concentrations .
Q. What are the photodegradation pathways of this compound under UV irradiation, and how do degradation products affect experiments?
- Answer: Photolysis cleaves C-S bonds, generating sulfate radicals (SO₄⁻•) and ethane derivatives. These radicals may alter redox-sensitive assays. Degradation is monitored via UV-Vis spectroscopy (absorbance at 254 nm) and sulfate quantification via IC. Light-blocking protocols or antioxidants (e.g., ascorbic acid) suppress degradation, as observed in analogous organosulfonates .
Q. How can discrepancies in buffering efficacy between in vitro and in vivo models be resolved?
- Answer: Discrepancies arise from ionic strength variations or competing anions (e.g., phosphate). Simulate physiological matrices (e.g., artificial cytosol) to test buffer performance. Intracellular pH dynamics are tracked using ³¹P NMR or pH-sensitive probes (e.g., BCECF). Combining with zwitterionic buffers (e.g., MOPS) enhances stability in complex systems .
Q. What strategies optimize this compound in electrophoretic separations to reduce baseline noise?
- Answer: Pre-purify via ion-exchange chromatography to remove anionic contaminants. Use 20–50 mM concentrations with low-UV-absorbance counterions (e.g., Tris). For capillary electrophoresis (CE), degas solutions and apply dynamic coatings (e.g., polyethylenimine) to suppress wall adsorption. Validate purity via capillary zone electrophoresis (CZE) at 200 nm .
Methodological Considerations Table
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
